molecular formula C5H2BrClN2O B12975965 5-Bromo-2-chloropyrimidine-4-carbaldehyde

5-Bromo-2-chloropyrimidine-4-carbaldehyde

Cat. No.: B12975965
M. Wt: 221.44 g/mol
InChI Key: PRWHBYVDMJFWQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H2BrClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, along with an aldehyde group at the 4-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out under nitrogen protection at elevated temperatures (80-85°C) for several hours. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

    Cross-Coupling Reactions: Reagents like palladium catalysts and bases such as potassium carbonate are used.

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloropyrimidine-4-carbaldehyde involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the pyrimidine ring makes the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various bioactive molecules, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

5-bromo-2-chloropyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H

InChI Key

PRWHBYVDMJFWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C=O)Br

Origin of Product

United States

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